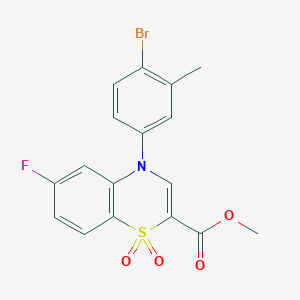

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

説明

Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a sulfone-containing benzothiazine derivative characterized by a 4H-1,4-benzothiazine core modified with:

- A 4-bromo-3-methylphenyl substituent at position 2.

- A fluoro group at position 4.

- A methyl ester at position 2.

- Two sulfone oxygen atoms (1,1-dioxide).

Its synthesis likely involves cyclization and oxidation steps common to benzothiazine derivatives .

特性

IUPAC Name |

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXBBLWHKBAAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative studies with other similar compounds.

Chemical Structure and Properties

The compound features a benzothiazine core with a carboxylate group and halogen substituents (bromine and fluorine), which are believed to enhance its biological activity. The molecular formula is and its structure includes:

- Benzothiazine moiety : Contributes to the biological activity.

- Bromo and fluoro groups : May influence the binding affinity to biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

-

Inhibition of Aldose Reductase (ALR2) :

- The compound has shown promising inhibition activity against ALR2, an enzyme implicated in diabetic complications. In vitro studies reported IC50 values ranging from 0.11 μM to 10.42 μM for related benzothiazine derivatives .

- Structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine structure can significantly enhance ALR2 inhibition .

-

Antioxidant Activity :

- Preliminary evaluations indicate potential antioxidant properties, which could contribute to the compound’s therapeutic effects in oxidative stress-related conditions.

- Acetylcholinesterase Inhibition :

Comparative Studies

The unique structural features of this compound set it apart from other benzothiazine derivatives. A comparative analysis is summarized below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 7-chloro-4-hydroxybenzothiazine | Contains a chlorine atom instead of bromine | |

| Methyl 3,5-dimethylbenzothiazine | Lacks halogen substituents but has additional methyl groups | |

| Methyl 6-fluorobenzothiazole | Simpler structure with only one aromatic ring |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on ALR2 Inhibition :

- Antioxidant Activity Evaluation :

科学的研究の応用

Pharmacological Applications

1. Antidiabetic Activity

Research has highlighted the potential of benzothiazine derivatives as aldose reductase inhibitors (ARIs), which are crucial in managing diabetic complications. In a study, various derivatives exhibited IC50 values ranging from 0.11 μM to 10.42 μM against aldose reductase, indicating strong inhibitory activity that could be leveraged for developing new antidiabetic medications .

2. Antimicrobial Properties

Benzothiazine compounds have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus. The synthesis of novel derivatives has led to compounds with enhanced antimicrobial efficacy, suggesting their potential use in treating bacterial infections .

3. Antioxidant and Neuroprotective Effects

Some benzothiazine derivatives exhibit antioxidant properties and have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The evaluation of these compounds has shown significant inhibition rates, indicating their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazine derivatives. Studies suggest that modifications at specific positions on the benzothiazine ring can significantly influence biological activity. For instance:

- Substituent Variations : The introduction of halogen atoms (like bromine or fluorine) at specific positions enhances binding affinity to target enzymes.

- Functional Group Modifications : Alterations in carboxylate groups can affect the compound's solubility and bioavailability, impacting its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazine derivatives:

類似化合物との比較

Structural and Substituent Analysis

The compound shares structural similarities with other 4H-1,4-benzothiazine derivatives, differing primarily in substituent patterns. Key analogs include:

Key Observations:

- Lipophilicity: The 6-fluoro substituent (present in the target and ) enhances lipophilicity relative to the 6-bromo substituent in , influencing membrane permeability in biological systems.

- Steric Considerations: The ethyl group in may improve metabolic stability compared to bromo-containing analogs but reduces halogen-mediated binding interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can reaction parameters be optimized?

- Methodological Answer : A stepwise approach using triazine intermediates is effective. For example, describes a similar synthesis using 2,4,6-trichlorotriazine and phenolic derivatives under controlled stoichiometry (1.00 equiv.) and temperature. Optimization involves adjusting equivalents of reagents, reaction time (e.g., 24–48 hours), and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Look for characteristic signals, such as fluorine (¹⁹F NMR, δ ~ -110 to -120 ppm) and bromine (split peaks in ¹H/¹³C NMR due to isotopic abundance).

- Mass Spectrometry (MS) : Observe bromine’s isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) and molecular ion matching the exact mass (e.g., calculated via ’s MW data for analogs).

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and operate in a fume hood or glovebox for air-sensitive steps.

- Avoid skin contact; wash immediately with water if exposed (per ’s first-aid guidelines).

- Store in inert, airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic purity assessments caused by co-eluting impurities?

- Methodological Answer :

- Adjust HPLC parameters: Use a C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) and a flow rate of 1.0 mL/min.

- Reference ’s retention times (e.g., 350 nm detection for benzothiazine derivatives) and response factors (e.g., 0.5–1.9) to identify impurities.

- Employ orthogonal methods like LC-MS or 2D chromatography for co-elution challenges .

Q. What experimental strategies are suitable for probing the compound’s stability under stress conditions (e.g., pH, temperature)?

- Methodological Answer :

- Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Analysis : Monitor degradation via HPLC (using ’s retention time criteria) and quantify degradation products against pharmacopeial limits (e.g., ≤0.1% w/w for critical impurities) .

Q. How can the reactivity of the 1,4-benzothiazine dioxide core be mechanistically investigated in catalytic reactions?

- Methodological Answer :

- Catalytic Screening : Test palladium (e.g., Pd(OAc)₂), copper (e.g., CuI), or organocatalysts in cross-coupling or cyclization reactions.

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate intermediates for NMR or MS analysis.

- DFT Calculations : Model reaction pathways to predict regioselectivity, referencing ’s triazine-based syntheses .

Q. What criteria and methods ensure impurity profiling meets pharmacopeial standards?

- Methodological Answer :

- Reference Standards : Use certified impurities (e.g., ’s Imp. E and H) to calibrate HPLC/MS.

- Validation : Establish linearity (R² ≥0.99), precision (%RSD <2%), and detection limits (e.g., 0.05% w/w) per ICH guidelines.

- Acceptance Criteria : Limit unspecified impurities to ≤0.10% and total impurities to ≤0.50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。